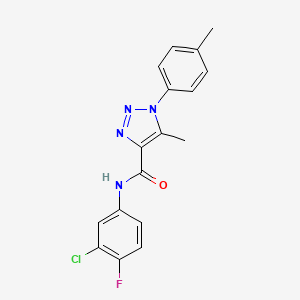
N-(3-chloro-4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O and its molecular weight is 344.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C16H14ClFN4 with a molecular weight of approximately 320.76 g/mol. The structure includes a chloro and a fluorine substituent on the phenyl rings, which are known to influence biological activity through electronic effects and steric hindrance.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives often possess antimicrobial properties. The presence of halogen atoms (Cl and F) may enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.
- Anticancer Potential : Triazole derivatives have been reported to inhibit cancer cell proliferation. The specific mechanism often involves targeting key enzymes in cancer metabolism or inducing apoptosis in tumor cells.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair, leading to reduced cancer cell viability.
- Receptor Modulation : It may interact with specific receptors or proteins that regulate cell growth and apoptosis.
Antimicrobial Studies
A study evaluating various triazole compounds found that those with similar structural features showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 64 µg/mL, indicating moderate to high activity against these pathogens .
Anticancer Activity
In vitro studies have demonstrated that triazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cells. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Data Table of Biological Activities
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | ||
| Anticancer | MCF-7 | 2.6 µM | |
| HCT116 | 1.1 µM |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations comparable to established antibiotics.
Case Study 2: Cancer Cell Proliferation
In another study examining its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, suggesting potential for further development as a therapeutic agent.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-3-6-13(7-4-10)23-11(2)16(21-22-23)17(24)20-12-5-8-15(19)14(18)9-12/h3-9H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEXOVKORHOIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














